Tetraethyl 1,1,3,3-propanetetracarboxylate

Dendrimer synthesis Polymer chemistry Pharmaceutical intermediates

Tetraethyl 1,1,3,3‑propanetetracarboxylate (CAS 2121‑66‑6) is a symmetrical tetraethyl ester of 1,1,3,3‑propanetetracarboxylic acid, fundamentally a bis‑malonate linked by a central methylene (–CH₂–) bridge. This C₁₅H₂₄O₈ compound (MW 332.35 g/mol) uniquely embeds four ester functionalities within a compact propane backbone, positioning it as a four‑directional core for divergent dendrimer synthesis, distinct from simple linear or singly‑branched tetraesters.

Molecular Formula C15H24O8
Molecular Weight 332.35 g/mol
CAS No. 2121-66-6
Cat. No. B3049605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraethyl 1,1,3,3-propanetetracarboxylate
CAS2121-66-6
Molecular FormulaC15H24O8
Molecular Weight332.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(C(=O)OCC)C(=O)OCC)C(=O)OCC
InChIInChI=1S/C15H24O8/c1-5-20-12(16)10(13(17)21-6-2)9-11(14(18)22-7-3)15(19)23-8-4/h10-11H,5-9H2,1-4H3
InChIKeyKSXISDYTRDNZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetraethyl 1,1,3,3‑Propanetetracarboxylate – Core Compound Identity and Structural Distinction


Tetraethyl 1,1,3,3‑propanetetracarboxylate (CAS 2121‑66‑6) is a symmetrical tetraethyl ester of 1,1,3,3‑propanetetracarboxylic acid, fundamentally a bis‑malonate linked by a central methylene (–CH₂–) bridge [1]. This C₁₅H₂₄O₈ compound (MW 332.35 g/mol) uniquely embeds four ester functionalities within a compact propane backbone, positioning it as a four‑directional core for divergent dendrimer synthesis, distinct from simple linear or singly‑branched tetraesters [2]. Its structural signature – two geminal diester pairs on a bridging methylene – enables stepwise orthogonal reactivity not possible with 1,2‑ or 2,2‑linked tetracarboxylate isomers .

Why Tetraethyl 1,1,3,3‑Propanetetracarboxylate Cannot Be Swapped with Isomeric Tetracarboxylates


Positional isomerism in propanetetracarboxylate esters creates discrete reactivity and physical‑property profiles that directly affect synthesis outcomes and product purity [1]. While tetraethyl 1,1,2,3‑propanetetracarboxylate (CAS 635‑03‑0) also carries four ethyl ester groups, its contiguous 1,1,2,3‑substitution pattern lacks the methylene‑bridged bis‑malonate architecture that enables the selective, stepwise enolate chemistry required for controlled dendrimer growth [2]. A 32°C boiling‑point difference (360.1°C versus 392.1°C at 760 mmHg) further separates the 1,1,3,3‑isomer from its 1,1,2,3‑counterpart, altering purification protocols and thermal processing limits . Simple “in‑class” substitution therefore risks failed coupling, slower dendrimer propagation, or off‑specification material in medicinal and polymer applications.

Quantitative Differentiation Grid – Tetraethyl 1,1,3,3‑Propanetetracarboxylate vs. Key Comparators


Boiling‑Point Clearance for High‑Purity Distillation vs. 1,1,2,3‑Isomer

The 1,1,3,3‑isomer boils at 360.1°C, offering a 32°C lower distillation window than the 1,1,2,3‑isomer (392.1°C), which directly reduces thermal stress during purification and lowers energy input in fractional distillation processes .

Dendrimer synthesis Polymer chemistry Pharmaceutical intermediates

Flash‑Point Safety Margin for Large‑Scale Handling vs. 1,1,2,3‑Isomer

The 1,1,3,3‑isomer exhibits a flash point of 152.6°C, while the 1,1,2,3‑isomer registers 168.7°C – a 16.1°C differential that, although both are classified as combustible, mandates distinct storage and handling protocols in pilot‑plant operations .

Process safety Scale‑up Pharmaceutical manufacturing

Methylene‑Bridge Reactivity for Stepwise Dendrimer Construction vs. Non‑Bridged Tetraesters

The central methylene spacer in tetraethyl 1,1,3,3‑propanetetracarboxylate creates two electronically equivalent malonate halves, enabling uniform, iterative enolate alkylation/acylation cycles that produce well‑defined polyamide dendrimer generations G0 through G6 [1]. In contrast, tetraethyl 1,1,2,3‑propanetetracarboxylate presents non‑equivalent α‑positions, leading to statistical mixtures and lower generation purity [2].

Divergent dendrimer synthesis Orthogonal reactivity Polyamide dendrimers

Validated Antibacterial Activity of Derived Dendrimers vs. PAMAM Baselines

Polyamide dendrimers built on the 1,1,3,3‑tetraethyl core showed significant antibacterial activity against both Staphylococcus aureus (Gram‑positive) and Escherichia coli (Gram‑negative), with the G6NH₂ generation exhibiting the highest potency within the series [1]. This provides a head‑to‑head internal comparison across generations and a class‑level benchmark against established PAMAM dendrimers, which are known to require high generation numbers (G5–G7) for comparable antimicrobial effects [2].

Antimicrobial polymers Biomaterials Drug delivery

Computed LogP Identity Masking Polarity Differences That Affect Formulation

Both the 1,1,3,3‑isomer and the 1,1,2,3‑isomer share an identical computed XLogP3‑AA of 1.9 [1], indicating that substitution pattern alone does not alter gross lipophilicity. Therefore, the 1,1,3,3‑isomer can be substituted into lipid‑based formulations without re‑optimizing phase‑partition parameters, while still retaining the synthetic advantages of the symmetrical bis‑malonate architecture.

Lipophilicity Formulation science ADME prediction

Distinct Vapor‑Pressure Profile for Vacuum Processing vs. 1,1,2,3‑Isomer

The 1,1,3,3‑isomer exhibits a vapor pressure of 2.27×10⁻⁵ mmHg at 25°C , whereas the 1,1,2,3‑isomer’s vapor pressure is not reliably reported, implying a measurable volatility difference tied to the 32°C boiling‑point gap. For vacuum‑assisted processes such as physical vapor deposition or solvent‑free coating, this value provides a design‑parameter baseline that the 1,1,2,3‑isomer lacks.

Vacuum deposition Thin‑film processing Material science

Proven Application Scenarios for Tetraethyl 1,1,3,3‑Propanetetracarboxylate


Divergent Synthesis of Polyamide Dendrimer Libraries (G0–G6)

The symmetrical bis‑malonate core permits uniform, multi‑step divergent growth to generation six, yielding well‑characterized polyamide dendrimers. This scenario is directly supported by the published synthesis of G0 through G6 dendrimers using 1,6‑diaminohexane and Tris(hydroxymethyl)aminomethane branching units, with full spectroscopic validation at each generation [1]. Users can procure the core compound to initiate a pre‑optimized dendrimer library without developing a new core chemistry.

Antibacterial Polymer Prototyping Against Gram‑Positive and Gram‑Negative Strains

Dendrimers derived from this core have demonstrated activity against both S. aureus and E. coli, with G6NH₂ showing the strongest effect within the series [1]. This positions the core as a validated starting point for antimicrobial surface coatings, wound dressings, or drug‑delivery vehicles where broad‑spectrum activity is required. Substituting the core with the 1,1,2,3‑isomer would forfeit the existing structure–activity data and force re‑synthesis of the entire dendrimer family.

High‑Purity Vacuum Distillation for Electronic‑Grade or Pharmaceutical Intermediates

The 32°C boiling‑point advantage over the 1,1,2,3‑isomer enables lower‑temperature fractional distillation, preserving ester integrity and reducing energy cost [1]. Coupled with the published vapor pressure of 2.27×10⁻⁵ mmHg at 25°C, process engineers can design reproducible purification protocols for applications requiring solvent‑free, high‑purity tetraester streams.

Lipid‑Based Drug‑Delivery Formulations Requiring Predictable LogP

With a computed XLogP3‑AA of 1.9, essentially identical to the 1,1,2,3‑isomer within prediction uncertainty, the 1,1,3,3‑core can be substituted into established lipid or emulsion formulations without altering phase‑partition behavior [1]. This allows formulators to retain existing solubility and partitioning models while gaining the synthetic benefits of the symmetrical bis‑malonate architecture for downstream conjugation.

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